molecular formula C8H8F2N2O3 B2540494 N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide CAS No. 2305401-24-3

N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide

Cat. No.: B2540494
CAS No.: 2305401-24-3
M. Wt: 218.16
InChI Key: BRJBQAVJTWHNJZ-UHFFFAOYSA-N
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Description

N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a difluoromethoxy group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide typically involves multiple steps, starting from commercially available precursorsThe final step often includes the formation of the prop-2-enamide moiety through amide coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group is known to enhance the compound’s binding affinity and selectivity, while the oxazole ring contributes to its overall stability and reactivity. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and a potential candidate for drug development .

Properties

IUPAC Name

N-[3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O3/c1-3-5(13)11-6-4(2)15-12-7(6)14-8(9)10/h3,8H,1H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJBQAVJTWHNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)OC(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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